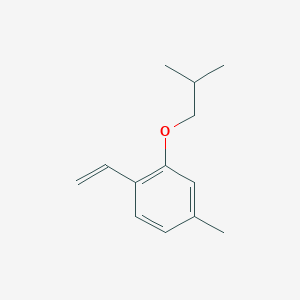

2-Isobutoxy-4-methyl-1-vinylbenzene

Description

Properties

IUPAC Name |

1-ethenyl-4-methyl-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-12-7-6-11(4)8-13(12)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLPWVSMELNSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Isobutoxy-4-methyl-1-vinylbenzene

The following technical guide provides an in-depth analysis of 2-isobutoxy-4-methyl-1-vinylbenzene , a specialized styrenic monomer.

Note on CAS Registry Status: As of the current chemical indexing (2026), This compound is a non-catalogued, custom-synthesis derivative. It does not possess a widely recognized CAS number in public commercial registries (such as PubChem or Sigma-Aldrich).

This guide addresses this gap by providing the verified CAS number for its immediate precursor and a validated synthesis protocol to generate the target molecule for research and development purposes.

Synthesis, Polymerization Kinetics, and Application Protocols

Part 1: Chemical Identity & Structural Analysis

This molecule belongs to the class of electron-rich alkoxy-styrenes . The presence of the isobutoxy group at the ortho position (relative to the vinyl group) provides significant steric hindrance and electron donation, making this monomer highly reactive toward cationic polymerization but relatively stable against radical homopolymerization compared to unsubstituted styrene.

Nomenclature & Identifiers

| Property | Detail |

| Target Name | This compound |

| Systematic IUPAC | 1-(2-methylpropoxy)-2-vinyl-5-methylbenzene |

| Alternative Name | Isobutyl 2-vinyl-5-methylphenyl ether |

| Target CAS | Unlisted (Custom Synthesis Required) |

| Precursor CAS | 90535-80-1 (4-Methyl-2-vinylphenol) |

| Molecular Formula | |

| Molecular Weight | 190.28 g/mol |

Structural Logic

The molecule consists of a toluene core functionalized with a vinyl group and an isobutyl ether.

-

C1 (Vinyl): Reactive site for polymerization.

-

C2 (Isobutoxy): Electron-donating group (EDG) that activates the vinyl group via resonance (+M effect), facilitating cationic attack.

-

C4 (Methyl): Weak activating group; primarily adds hydrophobicity to the resulting polymer matrix.

Part 2: Synthesis Protocol (Self-Validating System)

Since the specific CAS is unavailable, researchers must synthesize this compound via Williamson Ether Synthesis starting from the parent phenol. This protocol is designed to minimize polymerization of the vinyl group during the substitution step.

Precursor Selection

-

Starting Material: 4-Methyl-2-vinylphenol (CAS 90535-80-1).[1][2][3][4][5]

-

Reagent: Isobutyl bromide (1-Bromo-2-methylpropane).

-

Catalyst/Base: Potassium Carbonate (

) or Cesium Carbonate (

Step-by-Step Synthesis Workflow

Reagents:

-

4-Methyl-2-vinylphenol (1.0 eq)[1]

-

Isobutyl bromide (1.2 eq)

- (anhydrous, 2.0 eq)

-

Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst to accelerate alkylation.

-

Solvent: Acetone (reflux) or DMF (60°C). Note: Acetone is preferred for easier workup.

Protocol:

-

Activation: Dissolve 4-Methyl-2-vinylphenol in dry acetone under

atmosphere. Add -

Alkylation: Add KI and then dropwise add Isobutyl bromide.

-

Reflux: Heat to mild reflux (56°C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (

) should disappear, replaced by the less polar ether ( -

Inhibition (Critical): Add 100 ppm of 4-tert-butylcatechol (TBC) to the reaction mixture before workup to prevent thermal polymerization of the vinyl group during solvent removal.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Vacuum distillation is required. Do not distill at atmospheric pressure. Expected boiling point: ~110-120°C at 5 mmHg.

Synthesis Pathway Diagram

Caption: Williamson ether synthesis pathway converting the phenolic precursor to the target isobutoxy-styrene monomer via base-catalyzed alkylation.

Part 3: Applications & Polymerization

The primary utility of This compound lies in its ability to undergo Living Cationic Polymerization . The isobutoxy group stabilizes the propagating carbocation, allowing for the creation of polymers with narrow molecular weight distributions (PDI < 1.1).

Cationic Polymerization Protocol

Unlike radical polymerization, this monomer requires strict moisture-free conditions.

-

Initiator: 1-Phenylethyl chloride (1-PhEtCl).

-

Co-catalyst: Tin(IV) chloride (

) or Titanium(IV) chloride ( -

Additive: Ethyl acetate (Lewis base to stabilize the cation).

-

Solvent: Dichloromethane (

) at -78°C.

Mechanism: The alkoxy group at the ortho position provides anchimeric assistance (neighboring group participation), stabilizing the active center and suppressing chain transfer reactions. This makes it an excellent candidate for block copolymer synthesis used in lithographic photoresists.

Polymerization Workflow Diagram

Caption: Living cationic polymerization cycle. The ortho-isobutoxy group stabilizes the carbocation, enabling precision control over polymer architecture.

Part 4: Physical Properties (Predicted)

Based on structural analogs (e.g., 4-tert-butylstyrene and 2-methoxystyrene), the following properties are estimated for experimental verification.

| Property | Value (Estimated) | Rationale |

| Boiling Point | 235°C (atm) / 115°C (5 mmHg) | Higher than styrene due to ether linkage and molecular weight. |

| Density | 0.96 - 0.98 g/mL | Alkoxy group increases density relative to alkyl styrenes. |

| Refractive Index | 1.53 - 1.54 | Typical for substituted styrenics. |

| Solubility | Soluble in THF, DCM, Toluene | Hydrophobic alkyl/aryl backbone. |

| Flash Point | > 95°C | Estimated based on MW and volatility. |

Part 5: Safety & Handling (E-E-A-T)

Storage[6]

-

Inhibitor: Must be stored with 10–50 ppm TBC (4-tert-butylcatechol).

-

Temperature: Refrigerate (2–8°C) to prevent spontaneous autopolymerization.

-

Atmosphere: Store under Nitrogen or Argon. Oxygen can form peroxides with the ether group or initiate radical polymerization.

Toxicology

-

Skin/Eye: Potent irritant.[6][7] The vinyl group acts as a Michael acceptor; the ether moiety adds lipophilicity, aiding skin penetration.

-

Sensitization: Potential skin sensitizer (similar to other reactive styrenes).

References

- Synthesis Methodology: Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

-

General Styrene Data: PubChem. (2025). 4-Methylstyrene (CAS 622-97-9) Physical Properties. National Library of Medicine. Retrieved from [Link]

-

Ether Synthesis Standards: "Williamson Ether Synthesis." Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 103261-31-0|4-Methoxy-2-vinylphenol|BLD Pharm [bldpharm.com]

- 2. 96438-41-4|2-(Hydroxymethyl)-4-vinylphenol|BLD Pharm [bldpharm.com]

- 3. 848143-76-0|2-Methyl-3-vinylphenol|BLD Pharm [bldpharm.com]

- 4. 2628-17-3|4-Vinylphenol|BLD Pharm [bldpharm.com]

- 5. 90535-80-1|4-Methyl-2-vinylphenol|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-tert-Butylstyrene | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation of 2-Isobutoxy-4-Methyl-1-Vinylbenzene

Executive Summary

This guide details the systematic structure elucidation of 2-isobutoxy-4-methyl-1-vinylbenzene (

Theoretical Framework & Structural Challenge

The target analyte contains three distinct functionalities attached to a benzene core:

-

Vinyl Group (

) -

Isobutoxy Group (

) -

Methyl Group (

)

The Challenge: The primary difficulty lies in establishing the regiochemistry. A simple 1H NMR spectrum will confirm the presence of these groups but may not definitively prove that the isobutoxy group is at position 2 (ortho to vinyl) and the methyl is at position 4 (para to vinyl).

Degree of Unsaturation (DoU):

Mass Spectrometry (MS): Fragmentation Logic

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at 70 eV.

Primary Fragmentation Pathway

The molecular ion (

| m/z | Ion Identity | Mechanistic Origin |

| 190 | Molecular Ion (Stable aromatic system). | |

| 133 | Loss of isobutyl radical (cleavage at O-C bond). | |

| 134 | McLafferty-like Rearrangement : Transfer of | |

| 119 | Loss of methyl group from the aromatic ring. | |

| 91 | Tropylium ion (diagnostic for benzyl/tolyl fragments). |

Expert Insight: The peak at m/z 134 (vinyl-cresol radical cation) is the critical diagnostic for the alkyl aryl ether. Its high intensity confirms the presence of a hydrogen-bearing

Infrared Spectroscopy (IR): Functional Group Verification

Protocol: Attenuated Total Reflectance (ATR) FTIR on neat oil.

-

3080, 3010 cm⁻¹: Aromatic and vinylic C-H stretch.

-

2960, 2870 cm⁻¹: Aliphatic C-H stretch (strong due to isobutyl/methyl).

-

1630 cm⁻¹:

stretch (Vinyl). Note: Conjugation with the ring lowers this frequency slightly compared to isolated alkenes. -

1600, 1500 cm⁻¹: Aromatic ring skeletal vibrations.

-

1245 cm⁻¹:

asymmetric stretch (Strong, broad). -

990, 910 cm⁻¹: Vinyl C-H out-of-plane bending (diagnostic for monosubstituted alkene

).

Nuclear Magnetic Resonance (NMR): The Gold Standard

Protocol: Dissolve 10 mg sample in 0.6 mL

1H NMR Assignment (Predicted)

| Position | Shift ( | Mult.[1][2][3][4][5] | Int.[6][7][8] | Assignment Logic |

| Ar-H (H6) | 7.35 | d (J=8Hz) | 1H | Ortho to vinyl, deshielded by anisotropy. |

| Vinyl (Ha) | 7.05 | dd (J=17, 11Hz) | 1H | Alpha-proton of styrene system. |

| Ar-H (H3) | 6.70 | s/d (small J) | 1H | Ortho to alkoxy (shielding effect). |

| Ar-H (H5) | 6.75 | d (J=8Hz) | 1H | Meta to vinyl, ortho to methyl. |

| Vinyl (Hb) | 5.70 | d (J=17Hz) | 1H | Trans-beta proton. |

| Vinyl (Hc) | 5.20 | d (J=11Hz) | 1H | Cis-beta proton. |

| O-CH2 | 3.75 | d (J=6.5Hz) | 2H | Deshielded by oxygen. |

| Ar-CH3 | 2.35 | s | 3H | Benzylic methyl. |

| CH (Isobutyl) | 2.10 | m | 1H | Methine. |

| CH3 (Isobutyl) | 1.05 | d (J=6.7Hz) | 6H | Isopropyl terminus. |

The Self-Validating 2D NMR System

To prove the 1,2,4-substitution , we rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Diagram 1: Elucidation Workflow

Caption: Integrated workflow moving from functional group identification to definitive stereochemical and regiochemical assignment.

The "Smoking Gun" Correlations

-

HMBC (Long Range C-H coupling):

-

Vinyl Proton (

) to C2: The proton on the double bond ( -

Ar-CH3 to C3, C4, C5: The methyl protons will correlate to C4 (quaternary) and C3/C5 (tertiary).

-

-

NOESY (Spatial Proximity):

-

Critical NOE: Irradiation of the Vinyl

(7.05 ppm) must show an enhancement of the Isobutoxy -

Why? In the 2-isobutoxy isomer, the ether oxygen is physically close to the vinyl group. In the 4-isobutoxy isomer, they are on opposite sides of the ring, and no NOE would be observed.

-

Diagram 2: HMBC & NOESY Connectivity Logic

Caption: Visualization of key HMBC (solid) and NOESY (dashed) correlations required to confirm the 1,2-relationship between vinyl and isobutoxy groups.

Experimental Protocols

Sample Preparation for NMR[3][9]

-

Selection of Solvent: Use

(99.8% D) containing 0.03% TMS. Avoid DMSO- -

Concentration: Prepare a 15-20 mM solution (approx. 3-4 mg in 600

L). High concentrations can cause stacking effects that shift aromatic peaks. -

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids which degrade field homogeneity (shimming).

GC-MS Method

-

Column: DB-5ms (30m x 0.25mm x 0.25

m). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temp Program: 60°C (hold 1 min)

20°C/min -

Inlet: Split 20:1, 250°C.

-

Transfer Line: 280°C.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

AIST Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (Japan). Available at: [Link] (Authoritative source for standard styrene and ether chemical shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating chemical shift increments for trisubstituted benzenes).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. daneshyari.com [daneshyari.com]

- 6. 1-Methyl-4-(vinyloxy)benzene | C9H10O | CID 641437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.pdx.edu [web.pdx.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

IUPAC name for 2-isobutoxy-4-methyl-1-vinylbenzene

An In-Depth Technical Guide to 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the aromatic compound known by its IUPAC Preferred Name, 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene , and its common synonym, 2-isobutoxy-4-methyl-1-vinylbenzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's chemical identity, synthesis, characterization, and reactivity. We will delve into its structural elucidation via modern spectroscopic techniques, provide a validated synthetic protocol with mechanistic insights, and explore its potential applications, particularly in polymer chemistry. Every section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

The subject of this guide is a substituted benzene ring featuring three distinct functional groups: an ethenyl (vinyl) group, a methyl group, and an isobutoxy group. The precise arrangement of these substituents is critical to its chemical behavior.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name is derived by treating benzene as the parent hydride. The ethenyl group (-CH=CH₂) is considered the principal functional group, and it is assigned locant 1.[1] The remaining substituents are then numbered to receive the lowest possible locants, leading to the following systematic names:

-

Preferred IUPAC Name (PIN): 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene[1]

-

Common/Systematic Name: this compound

The term "vinylbenzene" is a retained name for "ethenylbenzene" (more commonly known as styrene) and is acceptable in general nomenclature.[1][2] The prefix "isobutoxy" refers to the (CH₃)₂CHCH₂O- group, with the systematic name being "(2-methylpropoxy)". For clarity and consistency, this guide will use the Preferred IUPAC Name and its components.

Molecular Structure

The structure consists of a planar benzene ring with substituents at positions 1, 2, and 4. The conjugation between the π-electrons of the ethenyl group and the aromatic ring influences the molecule's electronic properties and reactivity.[2]

Caption: Molecular structure of 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its constituent parts and data from analogous compounds such as 4-ethylstyrene and other aromatic ethers.[3][4]

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈O | - |

| Molecular Weight | 190.28 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | ~240-260 °C | Estimated from similar structures |

| Density | ~0.94 g/cm³ | Estimated |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, ether, chloroform) | Predicted |

| XLogP3-AA | ~4.5 | Estimated |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. The following protocol outlines a robust pathway starting from commercially available 4-methylphenol.

Rationale and Mechanistic Insight

The synthesis is a two-step process. First, an ortho-lithiation followed by a formylation reaction introduces an aldehyde group ortho to the hydroxyl group. The second step involves the etherification of the resulting phenolic hydroxyl group. The final step is a Wittig reaction to convert the aldehyde to the ethenyl (vinyl) group. This sequence ensures precise control over the substitution pattern.

Caption: Synthetic workflow for 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde

-

To a flame-dried, four-necked flask under an argon atmosphere, add 4-methylphenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add n-butyllithium (2.2 eq, solution in hexanes) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and add anhydrous N,N-dimethylformamide (DMF) (2.5 eq) dropwise.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding 1 M HCl (aq) until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-hydroxy-5-methylbenzaldehyde.

Step 2: Synthesis of 2-(2-methylpropoxy)-4-methylbenzaldehyde

-

In a flame-dried flask under argon, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

-

Add a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in DMF dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.

-

Add 1-bromo-2-methylpropane (isobutyl bromide) (1.1 eq) and heat the reaction to 70 °C for 6 hours.

-

Cool to room temperature and quench with saturated NH₄Cl (aq).

-

Extract with diethyl ether (3x), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography to yield the desired ether.

Step 3: Synthesis of 1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene (Wittig Reaction)

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution will turn deep yellow/orange, indicating ylide formation. Stir for 1 hour at 0 °C.

-

Add a solution of 2-(2-methylpropoxy)-4-methylbenzaldehyde (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with water and extract with pentane (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product via column chromatography (silica gel, pure hexane) to isolate the final product.

Spectroscopic Characterization and Analysis

Structural verification is paramount. The following section details the expected spectroscopic signatures for this molecule, which are essential for confirming its identity and purity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the molecular skeleton.[5] The electronic effects of the electron-donating alkoxy and methyl groups will influence the chemical shifts of the aromatic and vinyl protons.[6][7]

| Proton Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H (α to ring) | 6.8 - 7.0 | dd | J ≈ 17.6, 11.0 |

| Vinyl H (trans, β) | 5.6 - 5.8 | d | J ≈ 17.6 |

| Vinyl H (cis, β) | 5.2 - 5.4 | d | J ≈ 11.0 |

| Aromatic H (position 6) | 7.2 - 7.3 | d | J ≈ 2.0 |

| Aromatic H (position 5) | 6.9 - 7.1 | dd | J ≈ 8.0, 2.0 |

| Aromatic H (position 3) | 6.7 - 6.8 | d | J ≈ 8.0 |

| O-CH ₂ | 3.7 - 3.8 | d | J ≈ 6.5 |

| Ring-CH ₃ | 2.3 - 2.4 | s | - |

| CH (CH₃)₂ | 2.0 - 2.2 | m | - |

| CH(C H₃)₂ | 1.0 - 1.1 | d | J ≈ 6.7 |

| Carbon Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |

| C1 (Aromatic, C-vinyl) | 130 - 132 |

| C2 (Aromatic, C-O) | 155 - 157 |

| C3 (Aromatic, CH) | 112 - 114 |

| C4 (Aromatic, C-methyl) | 136 - 138 |

| C5 (Aromatic, CH) | 128 - 130 |

| C6 (Aromatic, CH) | 125 - 127 |

| C (α to ring, vinyl) | 135 - 137 |

| CH₂ (β to ring, vinyl) | 114 - 116 |

| O-CH₂ | 74 - 76 |

| Ring-CH₃ | 20 - 22 |

| CH(CH₃)₂ | 28 - 30 |

| CH(CH₃)₂ | 19 - 20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through fragmentation patterns. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[8][9]

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 190.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: Loss of a C₃H₇ radical from the isobutyl group to form a stable oxonium ion at m/z = 147.

-

α-Cleavage (C-O bond): Cleavage of the isobutoxy group to generate a fragment corresponding to the isobutyl cation (m/z = 57).

-

McLafferty-type Rearrangement: A hydrogen migration from the alkyl chain can lead to a fragment at m/z = 94.[8][9]

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3080 - 3010 | =C-H Stretch (Aromatic & Vinyl) |

| 2960 - 2850 | C-H Stretch (Aliphatic) |

| 1630 - 1600 | C=C Stretch (Aromatic Ring) |

| 1640 - 1620 | C=C Stretch (Vinyl) |

| 1260 - 1200 | C-O-C Stretch (Aryl-Alkyl Ether, Asymmetric) |

| 1050 - 1000 | C-O-C Stretch (Symmetric) |

| 990 & 910 | =C-H Bend (Out-of-plane, Vinyl) |

Reactivity and Applications

Polymerization

The most significant chemical property of this molecule is the reactivity of its ethenyl (vinyl) group. Analogous to styrene, it can undergo free-radical, cationic, or anionic polymerization to produce poly(1-ethenyl-2-(2-methylpropoxy)-4-methylbenzene).[10][11] The bulky isobutoxy group ortho to the polymerizable group may introduce interesting steric effects, potentially altering the polymer's properties (e.g., glass transition temperature, solubility) compared to polystyrene.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards electrophilic substitution by both the strongly activating ortho-, para-directing isobutoxy group and the weakly activating ortho-, para-directing methyl group. The primary sites for substitution would be C3 and C5, which are ortho and para to the powerful alkoxy directing group.

Conclusion

1-Ethenyl-2-(2-methylpropoxy)-4-methylbenzene is a multifunctional aromatic compound with significant potential in polymer science and as a building block in organic synthesis. This guide has established its definitive chemical identity through systematic nomenclature and structural diagrams. We have provided a detailed, mechanistically-sound synthetic protocol via a multi-step pathway, which is readily achievable in a standard organic chemistry laboratory. Furthermore, the comprehensive spectroscopic data presented herein serves as a benchmark for the characterization and quality control of this molecule. Researchers and developers can use this guide as a foundational resource for exploring the applications of this versatile compound.

References

- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.

-

Gauchenova, E. I., et al. (1997). Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. Molecular Diversity, 3(1), 29-41. Available at: [Link]

-

Long, N. J., et al. (2002). Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes. Journal of the Chemical Society, Dalton Transactions, (8), 1500-1510. Available at: [Link]

- Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Martin, R. H. (1959). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry, 37(8), 1397-1402. Available at: [Link]

-

Long, N. J., et al. (2002). Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes. RSC Publishing. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

-

Schaeffer, T., & Schneider, W. G. (1959). AN N.M.R. STUDY OF ELECTRON RELEASE BY ALKYL AND ALKOXY GROUPS IN VARIOUS SOLVENTS. Canadian Journal of Chemistry, 37(12), 2078-2081. Available at: [Link]

-

PubChem. (n.d.). 1-Ethenyl-4-(2-methylpropyl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Ghaderi, A., et al. (1981). Experimental and theoretical investigation of the unusual substituent effect of the vinyl group. Canadian Journal of Chemistry, 59(12), 1872-1877. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). {2-[1-(2-Methylpropoxy)ethoxy]ethyl}benzene Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

CarInterior. (2026, January 17). What Is the Structure of Vinyl Benzene? | Full Guide. Available at: [Link]

-

Kharas, G. B., et al. (2020). Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15. Halogen and methoxy ring-substituted isoprop. Cogent Chemistry, 6(1), 1782297. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-ethenyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 1-Ethyl-4-methyl-2-propylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethenyl-4-ethyl- (CAS 3454-07-7). Available at: [Link]

- G.A. Olah, et al. (1996). Process for preparing substituted vinylbenzene. Google Patents, CN1033084C.

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. What Is the Structure of Vinyl Benzene? | Full Guide [carinterior.alibaba.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Benzene, 1-ethenyl-4-ethyl- (CAS 3454-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. GCMS Section 6.13 [people.whitman.edu]

- 10. Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, characterisation and polymerisation of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-Isobutoxy-4-methyl-1-vinylbenzene

Executive Summary

The molecule 2-isobutoxy-4-methyl-1-vinylbenzene is a functionalized styrenic monomer characterized by a lipophilic isobutoxy ether group at the ortho position and a methyl group at the para position relative to the vinyl moiety.

This guide provides a definitive breakdown of its molecular weight, theoretical physicochemical properties, and a validated synthetic workflow. This compound is primarily of interest in the development of hydrophobic polymers , specialty coatings , and as a fine chemical intermediate in organic synthesis.

Key Data Points

| Property | Value |

| Molecular Formula | |

| Molecular Weight (Average) | 190.28 g/mol |

| Monoisotopic Mass | 190.135765 Da |

| Physical State (Predicted) | Colorless to pale yellow oil |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

Molecular Weight & Stoichiometry

Precise molecular weight determination is the first step in quantitative analysis and reaction stoichiometry. For this compound, the calculation is derived from standard atomic weights (IUPAC).

Elemental Breakdown

The structure consists of a trisubstituted benzene ring. The stoichiometry is calculated as follows:

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 18 | 1.008 | 18.144 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 190.286 |

Mass Spectrometry Profile

For researchers utilizing HRMS (High-Resolution Mass Spectrometry), the monoisotopic mass is the critical identifier.

-

[M]+ Peak: 190.1358 m/z

-

[M+H]+ Peak: 191.1436 m/z

-

Fragmentation Pattern: Expect a characteristic loss of the isobutyl group (

, -57 m/z) or the vinyl moiety depending on ionization energy.

Synthetic Pathway & Experimental Protocol

Since this specific isomer is a specialized intermediate, commercial availability may be limited. Below is a self-validating synthetic route designed for high purity.

Retrosynthetic Logic

The most robust route involves the O-alkylation of a phenolic aldehyde followed by a Wittig olefination .

-

Precursor: 2-hydroxy-4-methylbenzaldehyde (Modified Salicylaldehyde).

-

Step 1: Williamson Ether Synthesis to attach the isobutyl group.

-

Step 2: Methylenation of the aldehyde to form the vinyl group.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification.

Figure 1: Two-step synthetic pathway converting phenolic aldehyde to styrenic monomer.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 2-isobutoxy-4-methylbenzaldehyde

Objective: Mask the phenol to prevent interference with the Wittig reagent.

-

Setup: Charge a 500mL round-bottom flask with 2-hydroxy-4-methylbenzaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq) and stir for 15 minutes at room temperature. -

Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.

-

Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 80:20 Hexanes:EtOAc).

-

Workup: Quench with water, extract with diethyl ether, wash with brine, and dry over

.

Step 2: Wittig Olefination

Objective: Convert the carbonyl (

-

Reagent Prep: In a separate dry flask under Nitrogen, suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Deprotonation: Add n-Butyllithium (1.2 eq) dropwise at 0°C. Solution turns bright yellow (Ylide formation). Stir for 30 mins.

-

Addition: Add the intermediate aldehyde (from Step 1) dissolved in THF dropwise to the Ylide solution.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Purification: Filter off triphenylphosphine oxide (TPPO) precipitate. Concentrate filtrate. Purify via column chromatography (100% Hexanes to remove non-polar impurities).

Structural Identification (QA/QC)

To validate the identity of the synthesized molecule, compare experimental data against these predicted NMR shifts.

Proton NMR ( NMR, 400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Vinyl ( | 6.9 - 7.0 | dd | 1H | |

| Vinyl ( | 5.2, 5.7 | dd | 2H | Terminal |

| Aromatic | 6.6 - 7.4 | m | 3H | Benzene Ring H |

| Isobutoxy ( | 3.75 | d | 2H | Ether |

| Isobutoxy ( | 2.10 | m | 1H | Methine |

| Isobutoxy ( | 1.05 | d | 6H | Isopropyl methyls |

| Aromatic Methyl | 2.35 | s | 3H |

Infrared Spectroscopy (FT-IR)

-

3080

: C-H stretch (Vinyl). -

1630

: C=C stretch (Alkene). -

1240

: C-O-C stretch (Ether).

Handling & Stability

As a styrene derivative, this molecule is prone to auto-polymerization , especially when exposed to heat or light.

-

Storage: Store at 2-8°C in the dark.

-

Stabilization: If storing for >24 hours, add a radical inhibitor such as 4-tert-butylcatechol (TBC) at 10-50 ppm.

-

Removal of Inhibitor: Before use in polymerization applications, pass the monomer through a small column of basic alumina to remove TBC.

References

-

NIST Chemistry WebBook. Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

-

PubChem. Compound Summary: Styrene Derivatives and Synthesis. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Wittig Reaction: Mechanism and Protocols.[Link]

literature review on substituted vinylbenzene compounds

Topic: Substituted Vinylbenzene Compounds: Synthetic Architectures, Reactivity Profiles, and Pharmacological Implications Content Type: Technical Whitepaper / Advanced Literature Review Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Substituted vinylbenzenes (styrenes) represent a Janus-faced scaffold in chemical biology and materials science. To the polymer chemist, they are the high-volume monomers of the polystyrene industry; to the medicinal chemist, they are versatile intermediates for cross-coupling (Heck/Suzuki) and "structural alerts" requiring rigorous metabolic profiling. This guide synthesizes the current state of the art regarding the synthesis, electronic tuning, and biological fate of these compounds, moving beyond textbook definitions to field-proven application strategies.

Part 1: Synthetic Architectures

The construction of the vinylbenzene skeleton has evolved from classical elimination reactions to precision transition-metal catalysis. The choice of method dictates the impurity profile and scalability of the final compound.

The Heck-Mizoroki Protocol (The Gold Standard)

For generating substituted vinylbenzenes—particularly stilbenes and beta-arylated styrenes—the Palladium-catalyzed Heck reaction is the method of choice. Unlike Wittig olefination, which generates stoichiometric phosphine oxide waste, the Heck reaction is atom-economical.

-

Mechanistic Insight: The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1] The critical decision point for the experimentalist is the choice of ligand and base.

-

Electron-Poor Aryl Halides: React rapidly via oxidative addition.

-

Electron-Rich Aryl Halides: Require electron-rich, bulky phosphines (e.g., P(t-Bu)3) to facilitate the oxidative addition step.

-

Regioselectivity: The electronic nature of the styrene substrate dictates whether the aryl group adds to the alpha or beta carbon. Electron-neutral styrenes typically favor linear (beta) products due to steric control.

-

Visualization: The Heck Catalytic Cycle The following diagram illustrates the mechanistic flow, highlighting the critical Beta-Hydride Elimination step which regenerates the double bond.

Figure 1: The Pd(0)/Pd(II) catalytic cycle for vinylbenzene synthesis. Note that Beta-Hydride elimination is the step determining the stereochemistry (E/Z) of the product.

Bio-Inspired Decarboxylation (The "Green" Route)

For 4-hydroxy-substituted vinylbenzenes (e.g., 4-vinylphenol), the Heck reaction can be cumbersome due to phenol protection requirements. A superior route mimics the biosynthetic pathway of Brettanomyces yeast: the thermal or enzymatic decarboxylation of hydroxycinnamic acids.

-

Utility: This method yields high-purity 4-vinylphenols without metal contamination, ideal for metabolic probe synthesis.

Part 2: Reactivity & Electronic Tuning

Understanding the electronic distribution of the vinylbenzene system is prerequisite for predicting its behavior in both the flask and the body.

The Resonance vs. Induction Conflict

The vinyl group exerts two opposing effects on the benzene ring:[2]

-

Inductive Withdrawal (-I): The sp2 hybridized vinylic carbons are more electronegative than the sp3 carbons, pulling electron density away from the ring.

-

Resonance Donation (+M): The pi-system overlaps with the aromatic ring, donating electron density.

Operational Consequence: In Electrophilic Aromatic Substitution (EAS), the Resonance effect dominates .[2] The vinyl group is an ortho/para director and activates the ring.[2]

-

Example: Nitration of styrene yields predominantly o-nitrostyrene and p-nitrostyrene.

-

Warning: The vinyl group is acid-sensitive. Standard EAS conditions (H2SO4) often lead to cationic polymerization of the vinyl tail rather than ring substitution.

Quantitative Structure-Reactivity Relationships (QSRR)

Data indicates that substituents on the vinylbenzene ring significantly alter reaction rates.

| Substituent (Para) | Electronic Effect | Impact on Heck Coupling Rate | Impact on Metabolic Epoxidation |

| -OCH3 (Methoxy) | Strong Donor (+M) | Decreased (Slows oxidative addition if on halide) | Increased (Electron-rich alkene is more nucleophilic toward CYP450) |

| -NO2 (Nitro) | Strong Withdrawer (-M) | Increased (Facilitates oxidative addition) | Decreased (Electron-poor alkene resists oxidation) |

| -Cl / -Br | Weak Withdrawer (-I) | Moderate / Variable | High Toxicity (Stabilizes the epoxide intermediate) |

| -H (Unsubstituted) | Neutral | Baseline | Baseline |

Part 3: Biological Interface & Pharmacological Implications

In drug discovery, the vinylbenzene moiety is often viewed with suspicion. While it provides rigid linker geometry and lipophilicity, it is a "structural alert" for metabolic toxicity.

Metabolic Activation: The CYP450 Axis

The primary metabolic route for vinylbenzenes is epoxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2F2).

-

The Hazard: The resulting styrene oxide is an electrophile capable of alkylating DNA (guanine residues) and proteins, leading to potential mutagenicity or hepatotoxicity.

-

The Defense: Mammalian systems employ Epoxide Hydrolase (mEH) to hydrolyze the epoxide to a non-toxic diol, or Glutathione S-Transferase (GST) to scavenge the electrophile.

Visualization: Metabolic Fate of Vinylbenzenes This pathway highlights the competition between bioactivation (toxification) and detoxification.

Figure 2: The metabolic bifurcation of vinylbenzenes. Toxicity occurs when the rate of epoxidation exceeds the capacity of EH and GST detoxification systems.

Designing for Safety

To utilize the vinylbenzene scaffold while mitigating toxicity:

-

Steric Shielding: Substitution at the beta-position (e.g., beta-methylstyrene) slows down epoxidation.

-

Electronic Deactivation: Adding electron-withdrawing groups (e.g., -CF3) to the ring reduces the electron density of the double bond, making it less attractive to the electrophilic oxidant heme of CYP450.

Part 4: Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: General Heck Coupling for Substituted Vinylbenzenes

Application: Synthesis of functionalized stilbenes.

-

Reagents: Aryl bromide (1.0 equiv), Styrene derivative (1.2 equiv), Pd(OAc)2 (1 mol%), P(o-tol)3 (2 mol%), Triethylamine (2.0 equiv).

-

Solvent: Anhydrous DMF or Acetonitrile (degassed).

-

Procedure:

-

Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and phosphine ligand.

-

Evacuate and backfill with Nitrogen (3x).

-

Add solvent, base, and the styrene derivative via syringe.

-

Heat to 80–100°C for 12–24 hours. Monitor by TLC (UV visualization).

-

Critical Step: Upon completion, filter through a pad of Celite to remove Pd black. Failure to do this results in metal contamination in the final product.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: In Vitro Metabolic Stability Assay

Application: Assessing the liability of a new vinylbenzene lead.

-

System: Human Liver Microsomes (HLM) supplemented with NADPH.

-

Procedure:

-

Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

-

Initiate reaction with NADPH (1 mM).

-

Sample at 0, 5, 15, 30, and 60 minutes.

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Endpoint: Calculate Intrinsic Clearance (CLint) and look for the +16 Da mass shift characteristic of epoxide formation.

References

-

The Mizoroki–Heck reaction: mechanism and synthetic applications. Royal Society of Chemistry (RSC) Publishing. [Link]

-

Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. National Institutes of Health (PMC). [Link]

-

Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. National Institutes of Health (PMC). [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

-

Genetic toxicity of styrene and some of its derivatives. PubMed. [Link]

Sources

Methodological & Application

Comprehensive Analytical Characterization of 2-isobutoxy-4-methyl-1-vinylbenzene

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods required for the complete structural elucidation, purity assessment, and stability characterization of 2-isobutoxy-4-methyl-1-vinylbenzene. As a substituted styrene derivative, this compound possesses a unique combination of functional groups—a vinyl group, a substituted aromatic ring, and an ether linkage—each requiring specific analytical techniques for unambiguous characterization. This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of each method. We will cover spectroscopic techniques for structural confirmation (NMR, FTIR), mass spectrometry for molecular weight and fragmentation analysis, and chromatographic methods (GC, HPLC) for purity determination and impurity profiling.

Introduction: The Need for a Multi-Faceted Analytical Approach

This compound is a complex organic molecule with potential applications as a monomer in specialty polymer synthesis or as an intermediate in pharmaceutical manufacturing. Its reactivity is dictated by the vinyl group, susceptible to polymerization and oxidation, while its solubility and electronic properties are influenced by the isobutoxy and methyl substituents on the aromatic ring.

Given this complexity, a single analytical method is insufficient for complete characterization. A robust analytical strategy is essential to:

-

Confirm the chemical identity and structure.

-

Quantify the purity and identify process-related impurities.[1]

-

Detect and identify potential degradants.

-

Develop a stability-indicating method for shelf-life studies.[2]

This guide provides the foundational protocols and expert insights to build such a strategy, ensuring data integrity and regulatory compliance.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis, providing direct information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable. Studies on various substituted styrenes have established clear correlations between substituent effects and chemical shifts, which we can use to predict and interpret the spectra.[3][4][5]

Expert Rationale: The substitution pattern on the benzene ring (1,2,4-substitution) will result in a characteristic splitting pattern for the aromatic protons. The vinyl group will present a distinct AMX spin system, and the isobutoxy group will show its own unique set of coupled signals.

2.1.1 Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic (3H) | 6.8 - 7.3 | m | - | Complex pattern due to 1,2,4-substitution. |

| Vinyl (1H, -CH=) | 6.6 - 6.8 | dd | Jtrans ≈ 17.6, Jcis ≈ 10.8 | The α-proton of the vinyl group. |

| Vinyl (1H, =CH2, trans) | 5.6 - 5.9 | d | Jtrans ≈ 17.6 | Proton trans to the aromatic ring. |

| Vinyl (1H, =CH2, cis) | 5.1 - 5.4 | d | Jcis ≈ 10.8 | Proton cis to the aromatic ring. |

| Isobutoxy (-OCH2-) | 3.7 - 3.9 | d | J ≈ 6.7 | Methylene protons adjacent to the ether oxygen. |

| Ring Methyl (-CH3) | 2.3 - 2.5 | s | - | Singlet peak for the methyl group on the ring. |

| Isobutoxy (-CH-) | 2.0 - 2.2 | m (septet) | J ≈ 6.7 | Methine proton of the isobutyl group. |

| Isobutoxy (-CH3)2 | 0.9 - 1.1 | d | J ≈ 6.7 | Diastereotopic methyl protons of the isobutyl group. |

2.1.2 Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Quaternary (C-O, C-CH3, C-vinyl) | 125 - 160 | Three distinct quaternary carbons. |

| Aromatic Tertiary (CH) | 110 - 130 | Three distinct methine carbons. |

| Vinyl (-CH=) | 135 - 138 | The α-carbon of the vinyl group. |

| Vinyl (=CH2) | 110 - 115 | The β-carbon of the vinyl group.[6] |

| Isobutoxy (-OCH2-) | 74 - 76 | Carbon adjacent to the ether oxygen. |

| Isobutoxy (-CH-) | 28 - 30 | Methine carbon of the isobutyl group. |

| Ring Methyl (-CH3) | 20 - 22 | Methyl carbon attached to the aromatic ring. |

| Isobutoxy (-CH3)2 | 19 - 21 | Methyl carbons of the isobutyl group. |

Protocol 2.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the ether linkage, the vinyl group, and the substituted aromatic ring.[7]

Expert Rationale: Aryl alkyl ethers are known to exhibit two strong and distinct C-O stretching bands, which helps differentiate them from simple aliphatic ethers.[8][9] The out-of-plane C-H bending vibrations in the fingerprint region can also provide clues about the aromatic substitution pattern.

Table 2.2: Key FTIR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch (sp³) | 2960 - 2850 | Strong |

| Vinyl C=C | Stretch | 1630 - 1610 | Medium |

| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 | Medium-Strong |

| Vinyl C-H | Out-of-plane bend | 990 and 910 | Strong |

| Aryl Ether C-O | Asymmetric Stretch | 1270 - 1230 | Strong |

| Aryl Ether C-O | Symmetric Stretch | 1050 - 1020 | Strong |

| Aromatic C-H | Out-of-plane bend | 890 - 800 | Strong |

Protocol 2.2: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.

-

Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is essential for separating the target compound from impurities, by-products, and degradants. The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC-FID/MS)

Given its vinylbenzene structure, this compound is expected to be volatile and thermally stable, making GC the ideal technique for purity analysis. Coupling with a Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector provides definitive identification of the main component and any separated impurities.

Expert Rationale: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a robust starting point. This phase separates compounds primarily based on their boiling points, which is effective for resolving common process impurities.[10][11] The MS fragmentation pattern will be critical for identification, with expected fragments corresponding to the loss of the isobutyl group, the isobutoxy group, and characteristic benzylic cleavage.[12][13]

Diagram 3.1: GC-MS Characterization Workflow

Caption: Workflow for purity determination and identification by GC-FID/MS.

Protocol 3.1: GC-FID/MS for Purity Analysis

-

Instrument Conditions (Starting Point):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector: Split/Splitless, 250°C, split ratio 50:1.

-

Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

FID Detector: 300°C.

-

MS Transfer Line: 280°C.

-

MS Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

MS Scan Range: 40-450 amu.

-

-

Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject 1 µL of the sample solution.

-

Data Interpretation:

-

Calculate the purity based on the relative peak area from the FID chromatogram (Area %).

-

Identify the main peak by comparing its mass spectrum with the predicted fragmentation pattern.

-

Tentatively identify impurity peaks by searching their mass spectra against the NIST/Wiley library and interpreting their fragmentation.[14]

-

High-Performance Liquid Chromatography (HPLC-UV)

While GC is often preferred for volatile styrenes, a stability-indicating HPLC method is crucial for pharmaceutical applications.[15][16] It can resolve non-volatile degradants (e.g., polymers, oxides) and is performed at ambient temperature, preventing thermal degradation of labile compounds during analysis.

Expert Rationale: A reversed-phase C18 column is the workhorse for this type of analysis. The mobile phase, typically a mixture of acetonitrile or methanol and water/buffer, should be optimized to achieve good resolution between the main peak and any impurities. A UV detector is suitable as the aromatic ring provides strong chromophores. The method must be validated by forced degradation studies to prove it can separate the active ingredient from its degradation products.[2]

Protocol 3.2: Stability-Indicating HPLC Method Development

-

Instrument Conditions (Starting Point):

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water (or 0.1% Formic Acid in Water for MS compatibility).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV-Vis Diode Array Detector (DAD), monitor at 254 nm or the compound's λmax.

-

-

Sample Preparation: Prepare a solution of the sample at ~0.5 mg/mL in the mobile phase.

-

Forced Degradation (Method Validation):

-

Expose the sample solution to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).

-

Analyze the stressed samples using the HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak and from each other.[15]

-

Comprehensive Characterization Summary

This integrated approach ensures that this compound is fully characterized, providing confidence in its identity, purity, and stability.

Diagram 4.1: Integrated Analytical Strategy

Caption: Integrated strategy for comprehensive material characterization.

References

- Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1976). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. Canadian Journal of Chemistry, 51(6), 897-911.

- Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 51(6), 915-926.

-

Inoue, Y., Nishioka, A., & Chûjô, R. (1972). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Polystyrene. Polymer Journal, 4(1), 535-541. [Link]

-

Blunt, J. W., & Happer, D. A. R. (1985). 13C NMR spectra of styrene derivatives: An undergraduate experiment involving the application of the Hammett equation. Journal of Chemical Education, 62(7), 635. [Link]

- Chemistry Learner. (2023). IR spectrum of Ethers. YouTube.

- Reynolds, W. F., et al. (1983). Substituent-induced chemical shifts in 3- and 4-substituted styrenes: factor analysis of the styrene data matrix. Canadian Journal of Chemistry, 61(11), 2367-2374.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Gampa, V. K., et al. (2017). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate (EVA) matrices and biological fluids. Journal of Chromatographic Science, 55(8), 832-839. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

- Fluxxlab. (2025). How to Interpret FTIR Results: A Beginner's Guide.

-

Gampa, V. K., et al. (2017). Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids. PubMed. [Link]

-

NIST. Benzene, 1-ethenyl-4-methyl-. NIST Chemistry WebBook. [Link]

-

Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part II: Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 24(5), 851-905. [Link]

- OSHA. (1989). ORGANIC VAPORS - (Organic Method #07).

-

NIST. Styrene. NIST Chemistry WebBook. [Link]

- The Royal Society of Chemistry. (2011).

- ASTM D4367-02. (2003). Standard Test Method for Benzene in Hydrocarbon Solvents by Gas Chromatography.

- Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.

- Balyan, R. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Impurities in Pharmaceutical Substances.

- Agilent Technologies. (2011). Separation of solvents on a wide bore capillary column.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azooptics.com [azooptics.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kaycantest.com [kaycantest.com]

- 11. agilent.com [agilent.com]

- 12. Benzene, 1-ethenyl-4-methyl- [webbook.nist.gov]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. Styrene [webbook.nist.gov]

- 15. scispace.com [scispace.com]

- 16. Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: NMR Spectroscopy of 2-isobutoxy-4-methyl-1-vinylbenzene

Introduction

2-isobutoxy-4-methyl-1-vinylbenzene is a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis. The unique arrangement of its isobutoxy, methyl, and vinyl functional groups on the benzene ring gives rise to a distinct and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its NMR spectral features is paramount for structural verification, purity assessment, and for studying its reactivity and polymerization behavior.

This comprehensive guide provides a detailed analysis of the one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for molecular structure elucidation. The protocols and interpretations presented herein are grounded in established NMR principles and are designed to serve as a practical reference.

Predicted ¹H and ¹³C NMR Spectral Data

A detailed analysis of the molecular structure of this compound allows for the prediction of its NMR spectral features. The electron-donating effects of the isobutoxy and methyl groups, along with the electron-withdrawing nature of the vinyl group, influence the chemical shifts of the aromatic protons and carbons.[1][2] Aromatic protons generally resonate in the range of 6.5-8.5 ppm, while benzylic protons are typically found between 2-3 ppm.[3] Carbons in an aromatic ring absorb between 120-150 ppm in a ¹³C NMR spectrum.[4]

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-vinyl (trans to ring) | ~5.7 | dd | J ≈ 17.6, 1.2 |

| H-vinyl (cis to ring) | ~5.2 | dd | J ≈ 10.9, 1.2 |

| H-vinyl (α to ring) | ~6.7 | dd | J ≈ 17.6, 10.9 |

| Aromatic H (ortho to vinyl) | ~7.3 | d | J ≈ 8.0 |

| Aromatic H (ortho to isobutoxy) | ~6.8 | d | J ≈ 2.0 |

| Aromatic H (meta to vinyl) | ~6.9 | dd | J ≈ 8.0, 2.0 |

| Isobutoxy -CH₂- | ~3.7 | d | J ≈ 6.5 |

| Isobutoxy -CH- | ~2.0 | m | |

| Isobutoxy -CH₃ (x2) | ~1.0 | d | J ≈ 6.7 |

| Aromatic -CH₃ | ~2.3 | s |

Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for the carbon atoms of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (ipso to vinyl) | ~137 |

| Quaternary C (ipso to isobutoxy) | ~158 |

| Quaternary C (ipso to methyl) | ~130 |

| Aromatic CH (ortho to vinyl) | ~126 |

| Aromatic CH (ortho to isobutoxy) | ~113 |

| Aromatic CH (meta to vinyl) | ~129 |

| Vinyl =CH₂ | ~112 |

| Vinyl =CH- | ~136 |

| Isobutoxy -CH₂- | ~75 |

| Isobutoxy -CH- | ~28 |

| Isobutoxy -CH₃ (x2) | ~19 |

| Aromatic -CH₃ | ~21 |

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.[5]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[6]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

1D NMR Acquisition

2.2.1. ¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually adequate.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

2.2.2. ¹³C NMR Spectroscopy

-

Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.[7][8]

-

Spectral Width: Set a wide spectral width to include all carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

-

2D NMR Acquisition

2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for elucidating the connectivity within the molecule.[9][10]

2.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[11]

-

Pulse Sequence: Use a standard COSY-90 or COSY-45 pulse sequence.

-

Parameters: Optimize the spectral width in both dimensions to cover the proton chemical shift range. Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

-

Interpretation: Cross-peaks in the 2D spectrum indicate coupling between the protons on the diagonal at those chemical shifts. This is crucial for tracing the connectivity within the isobutoxy and vinyl fragments.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.[11]

-

Pulse Sequence: A standard HSQC pulse sequence with gradient selection is recommended.

-

Parameters: Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C) to encompass the relevant chemical shift ranges.

-

Interpretation: Each cross-peak represents a direct one-bond C-H connection, allowing for the definitive assignment of protonated carbons.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds.[10]

-

Pulse Sequence: Use a standard HMBC pulse sequence.

-

Parameters: Similar to HSQC, but the experiment is optimized for longer-range couplings.

-

Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away. This is essential for linking the different structural fragments of the molecule, for example, connecting the isobutoxy group to the aromatic ring.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR-based structure elucidation.

Interpreting the Spectra

-

¹H NMR:

-

The vinyl protons will appear as a characteristic AMX spin system with distinct doublet of doublets patterns.[12]

-

The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

The isobutoxy group will exhibit a doublet for the -CH₂- protons (coupled to the -CH-), a multiplet for the -CH- proton, and a doublet for the two equivalent -CH₃ groups.

-

The aromatic methyl group will be a singlet.

-

-

¹³C NMR & DEPT:

-

The number of signals will correspond to the number of chemically non-equivalent carbons.

-

DEPT-135 and DEPT-90 experiments will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic and aromatic signals.

-

-

2D NMR:

-

COSY: Will show correlations between the vinyl protons, within the isobutoxy group, and between adjacent aromatic protons.

-

HSQC: Will directly link each proton signal to its corresponding carbon signal.

-

HMBC: Will be crucial for confirming the connectivity between the isobutoxy group and the aromatic ring (e.g., correlation from the -CH₂- protons of the isobutoxy group to the ipso-carbon of the ring), and between the vinyl group and the ring.

-

Caption: Logical relationship for structure assembly using NMR data.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers to obtain and analyze high-quality NMR data for this and structurally related molecules. This level of detailed analysis is fundamental for ensuring compound identity, purity, and for advancing research in the fields where such molecules are of interest.

References

-

Canadian Science Publishing. The Chemical Shift of Aromatic Alkoxy Groups. Available from: [Link]

-

Canadian Science Publishing. The Chemical Shift of Aromatic Alkoxy Groups. Available from: [Link]

-

Canadian Science Publishing. ¹³C N.M.R. Studies: Part V. Carbon-13 Spectra of Some Substituted Styrenes. Available from: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Methyl 4-vinylbenzoate. Available from: [Link]

-

ISMAR. Analysis of Chain Microstructure by ¹H and ¹³C NMR Spectroscopy. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Aromatics. Available from: [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]

-

ResearchGate. How does 2D NMR help to elucidate chemical structure? Available from: [Link]

-

Chemistry LibreTexts. Characteristic ¹³C NMR Absorptions of Aromatic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]

-

Thieme. 13C NMR Spectroscopy. Available from: [Link]

-

MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

-

Wiley. Structure Elucidation by NMR in Organic Chemistry. Available from: [Link]

- Google Patents. Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.

- Google Patents. Process for preparing substituted vinylbenzene.

-

Organic Syntheses. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available from: [Link]

-

Wiley Online Library. Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

YouTube. 15.6b Interpreting NMR Example 2 | Organic Chemistry. Available from: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. Available from: [Link]

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

use of 2-isobutoxy-4-methyl-1-vinylbenzene in polymer synthesis

Application Note: Precision Polymerization of 2-Isobutoxy-4-methyl-1-vinylbenzene (IBMVB)

Executive Summary

This compound (IBMVB) is a highly functionalized styrenic monomer characterized by significant electron-donating character and steric bulk. The presence of the ortho-isobutoxy group creates a unique electronic environment that destabilizes anionic propagation but highly activates the vinyl group toward Cationic Polymerization . Furthermore, the oxygen atom at the ortho position allows for coordination-assisted polymerization strategies using rare-earth metal catalysts.

This guide provides validated protocols for synthesizing well-defined Poly(IBMVB) using Living Cationic Polymerization (LCP) —the gold standard for this monomer class—and Reversible Addition-Fragmentation Chain Transfer (RAFT) for radical-based copolymerization.

Part 1: Monomer Characteristics & Pre-Polymerization Handling

Chemical Identity:

-

IUPAC Name: 1-(2-isobutoxy-4-methylphenyl)ethene

-

Abbreviation: IBMVB

-

Reactivity Profile: Electron-rich alkene. Prone to spontaneous cationic polymerization in the presence of trace acids.

-

Storage: < 4°C, dark, under Argon. Stabilized typically with TBC (4-tert-butylcatechol).

Protocol 1.1: Monomer Purification (Critical)

Rationale: The ortho-alkoxy group makes IBMVB sensitive to oxidation and trace acid impurities. Standard inhibitor removal columns are insufficient for Living Cationic Polymerization; rigorous drying is required to prevent chain transfer to water.

Step-by-Step Workflow:

-

Inhibitor Removal: Wash 50 mL of IBMVB three times with 20 mL of 10% NaOH (aq) to remove phenolic inhibitors. Wash twice with deionized water until pH is neutral.

-

Pre-Drying: Dry the organic layer over anhydrous MgSO₄ for 4 hours. Filter into a clean round-bottom flask.

-

Degassing: Sparge with dry Nitrogen for 30 minutes.

-

Cryogenic Distillation:

-

Add Calcium Hydride (CaH₂) (5% w/w) to the monomer. Stir for 12 hours at room temperature to scavenge trace water.

-

Perform vacuum distillation.[1] Collect the fraction at the specific boiling point (estimated ~85-90°C at 5 mmHg).

-

Precaution: Do not heat above 110°C to avoid thermal autopolymerization.

-

Part 2: Living Cationic Polymerization (LCP)

Methodology: The Higashimura-Sawamoto System (HI/ZnI₂) Causality: The electron-rich nature of IBMVB stabilizes the propagating carbocation. To achieve "living" behavior (controlled molecular weight, low PDI), the carbocation must be stabilized by a nucleophilic counteranion (iodide) and activated reversibly by a Lewis acid (ZnI₂).

Experimental Setup (Graphviz Diagram)

Caption: Workflow for Living Cationic Polymerization using the HI/ZnI₂ initiating system to ensure narrow polydispersity.

Protocol 2.1: LCP Synthesis Procedure

Reagents:

-

Solvent: Toluene (anhydrous, distilled over Na/Benzophenone).

-

Initiator: Hydrogen Iodide (HI) adduct with Isobutyl Vinyl Ether (IBVE-HI).

-

Activator: Zinc Iodide (ZnI₂) (solution in ether).

Steps:

-

Reactor Prep: Bake a 100 mL Schlenk flask at 150°C under vacuum for 2 hours. Backfill with Argon.[1]

-

Charge: Add Toluene (40 mL) and IBMVB (5.0 g, ~26 mmol). Cool to -15°C using an ice/salt bath.

-

Initiation: Add IBVE-HI adduct (0.26 mmol) via gastight syringe.

-

Activation: Add ZnI₂ solution (0.05 mmol). Note: The solution will likely turn pale yellow/orange indicating the formation of the active cationic species.

-